N,N-diethyl-4-(morpholin-4-ylmethyl)aniline
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Overview
Description
N,N-diethyl-4-(morpholin-4-ylmethyl)aniline: is an organic compound that belongs to the class of aniline derivatives It features a morpholine ring attached to the aniline core through a methylene bridge, with two ethyl groups attached to the nitrogen atom of the aniline
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-4-(morpholin-4-ylmethyl)aniline typically involves the reaction of 4-(chloromethyl)morpholine with N,N-diethylaniline in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene or dichloromethane under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-diethyl-4-(morpholin-4-ylmethyl)aniline can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the morpholine or ethyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents or other electrophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
N,N-diethyl-4-(morpholin-4-ylmethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N,N-diethyl-4-(morpholin-4-ylmethyl)aniline exerts its effects involves interactions with specific molecular targets. The morpholine ring can interact with various enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes.
Comparison with Similar Compounds
N,N-dimethyl-4-(morpholin-4-ylmethyl)aniline: Similar structure but with methyl groups instead of ethyl groups.
N,N-diethyl-4-(piperidin-4-ylmethyl)aniline: Similar structure but with a piperidine ring instead of a morpholine ring.
N,N-diethyl-4-(pyrrolidin-4-ylmethyl)aniline: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness: N,N-diethyl-4-(morpholin-4-ylmethyl)aniline is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The ethyl groups on the nitrogen atom also influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
N,N-diethyl-4-(morpholin-4-ylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-3-17(4-2)15-7-5-14(6-8-15)13-16-9-11-18-12-10-16/h5-8H,3-4,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEWRDIKOFWLDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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